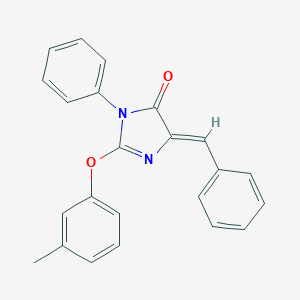
4-Benzylidene-1-phenyl-2-(3-methylphenoxy)-2-imidazoline-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzylidene-1-phenyl-2-(3-methylphenoxy)-2-imidazoline-5-one, also known as BPI, is a synthetic compound that belongs to the class of imidazoline derivatives. It has been extensively studied for its potential use in various biomedical applications due to its unique chemical structure and pharmacological properties. In
Aplicaciones Científicas De Investigación
4-Benzylidene-1-phenyl-2-(3-methylphenoxy)-2-imidazoline-5-one has been studied for its potential use in a variety of biomedical applications, including its ability to inhibit the growth of cancer cells, its neuroprotective effects, and its ability to modulate the immune system. In particular, this compound has been shown to inhibit the growth of several types of cancer cells, including breast cancer, prostate cancer, and lung cancer. It has also been shown to protect neurons from oxidative stress and to reduce inflammation in the brain. Additionally, this compound has been shown to modulate the immune system by increasing the activity of natural killer cells and reducing the production of pro-inflammatory cytokines.
Mecanismo De Acción
The mechanism of action of 4-Benzylidene-1-phenyl-2-(3-methylphenoxy)-2-imidazoline-5-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and survival. This compound has been shown to inhibit the activity of several enzymes involved in the synthesis of DNA and RNA, as well as the activation of various transcription factors. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell growth and the induction of apoptosis in cancer cells. Additionally, this compound has been shown to reduce inflammation in the brain and to protect neurons from oxidative stress. This compound has also been shown to modulate the immune system by increasing the activity of natural killer cells and reducing the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-Benzylidene-1-phenyl-2-(3-methylphenoxy)-2-imidazoline-5-one in lab experiments is its ability to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy. Additionally, this compound has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 4-Benzylidene-1-phenyl-2-(3-methylphenoxy)-2-imidazoline-5-one. One potential direction is the development of more efficient synthesis methods for this compound, which could increase its availability for research and potential clinical use. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in cancer therapy and neuroprotection. Finally, more research is needed to explore the potential use of this compound in modulating the immune system and reducing inflammation in various disease states.
Métodos De Síntesis
4-Benzylidene-1-phenyl-2-(3-methylphenoxy)-2-imidazoline-5-one can be synthesized using a variety of methods, including condensation reactions and cyclization reactions. One of the most common methods involves the reaction of 2-amino-3-methylphenol with benzaldehyde in the presence of an acid catalyst, followed by cyclization with phosgene to form this compound.
Propiedades
Fórmula molecular |
C23H18N2O2 |
|---|---|
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
(5Z)-5-benzylidene-2-(3-methylphenoxy)-3-phenylimidazol-4-one |
InChI |
InChI=1S/C23H18N2O2/c1-17-9-8-14-20(15-17)27-23-24-21(16-18-10-4-2-5-11-18)22(26)25(23)19-12-6-3-7-13-19/h2-16H,1H3/b21-16- |
Clave InChI |
QQGJFJKWMWMYDI-PGMHBOJBSA-N |
SMILES isomérico |
CC1=CC(=CC=C1)OC2=N/C(=C\C3=CC=CC=C3)/C(=O)N2C4=CC=CC=C4 |
SMILES |
CC1=CC(=CC=C1)OC2=NC(=CC3=CC=CC=C3)C(=O)N2C4=CC=CC=C4 |
SMILES canónico |
CC1=CC(=CC=C1)OC2=NC(=CC3=CC=CC=C3)C(=O)N2C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(4-fluorobenzylidene)-2-heptyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295863.png)
![5-imino-6-(2-methoxybenzylidene)-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295865.png)
![6-(4-fluorobenzylidene)-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295866.png)
![6-(4-fluorobenzylidene)-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295867.png)
![(6Z)-5-imino-2-(propan-2-yl)-6-(thiophen-2-ylmethylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295868.png)
![5-Imino-2-propyl-6-thiophen-2-ylmethylene-5,6-dihydro-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295869.png)
![6-benzylidene-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295870.png)
![2-(4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}phenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295872.png)
![2-{4-[2-(3-ethyl-5-methylphenoxy)ethoxy]-3-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295874.png)
![2-[3-chloro-5-ethoxy-4-(2-phenoxyethoxy)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295876.png)
![2-[2-(4-Cyclohexylphenoxy)ethoxy]-4-(diethylamino)benzaldehyde](/img/structure/B295878.png)
![2-{(E)-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}phenyl 4-methylbenzenesulfonate](/img/structure/B295879.png)
![4-{[(E)-(5-bromo-2-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}phenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B295880.png)
![3-({4-[2-(4-Bromophenoxy)ethoxy]-3-chloro-5-methoxybenzylidene}amino)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B295885.png)
